Cas no 121822-36-4 (L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI))

L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI) structure
121822-36-4 structure
Product Name:L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI)
Numero CAS:121822-36-4
MF:C35H55N9O11
MW:777.864908456802
CID:151695
PubChem ID:451573
Update Time:2025-04-19

L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9CI)
    • (2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-
    • L-Valinamide,N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-(9
    • 121822-36-4
    • L-Valinamide, N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenylpentonoyl)-L-valyl-
    • L-Valinamide, N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl-
    • (2S)-2-[[(2S)-2-acetamido-3-hydroxy-propanoyl]amino]-N-[(1S)-3-amino-1-[[(1S)-1-benzyl-4-[[(1S)-1-[[(1S)-1-carbamoyl-2-methyl-propyl]carbamoyl]-2-methyl-propyl]amino]-2-hydroxy-4-oxo-butyl]carbamoyl]-3-oxo-propyl]pentanediamide
    • Ac-Ser-Gln-Asn-(3RS,4S)AHPPA-Val-Val-NH2
    • Inchi: 1S/C35H55N9O11/c1-17(2)29(31(38)51)44-35(55)30(18(3)4)43-28(50)15-25(47)22(13-20-9-7-6-8-10-20)41-33(53)23(14-27(37)49)42-32(52)21(11-12-26(36)48)40-34(54)24(16-45)39-19(5)46/h6-10,17-18,21-25,29-30,45,47H,11-16H2,1-5H3,(H2,36,48)(H2,37,49)(H2,38,51)(H,39,46)(H,40,54)(H,41,53)(H,42,52)(H,43,50)(H,44,55)/t21-,22-,23-,24-,25?,29-,30-/m0/s1
    • Chiave InChI: CTTPVWDRGFVKIF-FFAIYHOFSA-N
    • Sorrisi: OC(CC(N[C@H](C(N[C@H](C(N)=O)C(C)C)=O)C(C)C)=O)[C@H](CC1C=CC=CC=1)NC([C@H](CC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CO)NC(C)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 777.40245
  • Massa monoisotopica: 777.402
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 24
  • Complessità: 1370
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.3
  • Superficie polare topologica: 344Ų

Proprietà sperimentali

  • Densità: 1.287
  • Punto di ebollizione: 1377°Cat760mmHg
  • Punto di infiammabilità: 786.6°C
  • Indice di rifrazione: 1.562
  • PSA: 344.33
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso